

# Application Notes and Protocols: Competitive Binding Assay for Reltecimod and CD28

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## Compound of Interest

Compound Name: Reltecimod

Cat. No.: B610440

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## Introduction

**Reltecimod** is a synthetic peptide that modulates the host immune response by targeting the T-cell co-stimulatory receptor, CD28.<sup>[1][2]</sup> It acts by binding to the dimer interface of CD28 expressed on T-cells, thereby attenuating the acute inflammation associated with severe infections.<sup>[2]</sup> Understanding the binding characteristics of **Reltecimod** to its target, CD28, is crucial for elucidating its mechanism of action and for the development of novel immunomodulatory therapies. This document provides detailed protocols for performing a competitive binding assay to characterize the interaction between **Reltecimod** and CD28. Three common assay formats are described: an Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence Polarization (FP) assay, and a Radioligand Binding Assay (RBA).

## Principle of Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a ligand (in this case, **Reltecimod**) for a receptor (CD28) by measuring its ability to compete with a known, labeled ligand for binding to the receptor. The concentration of the unlabeled ligand required to displace 50% of the labeled ligand is known as the IC<sub>50</sub> (Inhibitory Concentration 50%), which can be used to determine the binding affinity (K<sub>i</sub>).

## Data Presentation

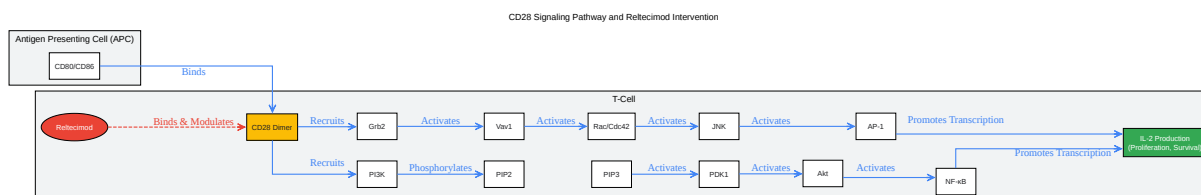
The quantitative data obtained from these assays should be summarized for clear comparison. Below is a template for presenting the binding affinity data.

Assay Method	Labeled Ligand	Unlabeled Competitor	Target Protein	IC50 (nM)	Ki (nM)
ELISA	Biotinylated-CD28 Ligand (e.g., Biotin-B7-1)	Reltecimod	Recombinant Human CD28	User Determined	User Calculated
Fluorescence Polarization	Fluorescently-labeled peptide	Reltecimod	Recombinant Human CD28	User Determined	User Calculated
Radioligand Binding Assay	[125I]-labeled CD28 Ligand	Reltecimod	CD28-expressing cells or membranes	User Determined	User Calculated

Note: The IC50 and Ki values are dependent on experimental conditions and should be determined empirically. For context, other small molecule inhibitors of the broader CD80-CD28 interaction have shown EC50 values in the nanomolar range (e.g., 90 nM) in in-vitro assays.[3]

## CD28 Signaling Pathway and Reltecimod's Point of Intervention

The following diagram illustrates the CD28 signaling pathway, which is initiated upon engagement with its natural ligands, CD80 (B7-1) or CD86 (B7-2), on antigen-presenting cells. This co-stimulatory signal is crucial for T-cell activation, proliferation, and cytokine production. **Reltecimod** intervenes at the initial step by binding to the CD28 dimer interface, thereby modulating the downstream signaling cascade.



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Caption: CD28 signaling pathway and **Reltecimod**'s point of intervention.

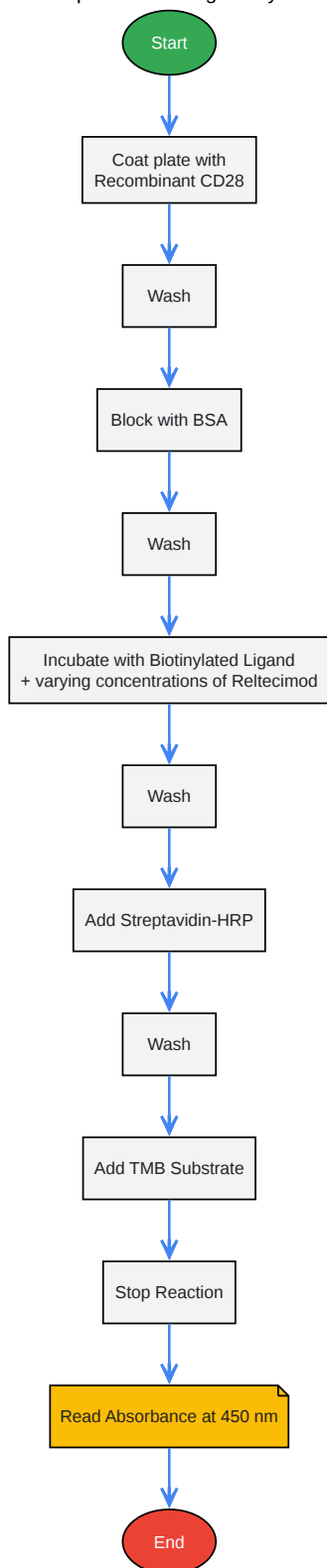
## Experimental Protocols

### Protocol 1: ELISA-Based Competitive Binding Assay

This protocol describes a competitive ELISA to measure the binding of **Reltecimod** to immobilized CD28.

Experimental Workflow:

## ELISA Competitive Binding Assay Workflow

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Caption: Workflow for the ELISA-based competitive binding assay.

**Materials:**

- Recombinant Human CD28 Protein
- Biotinylated CD28 Ligand (e.g., Biotinylated Recombinant Human B7-1/CD80)
- **Reltecimod**
- 96-well ELISA plates
- Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- Streptavidin-HRP
- TMB Substrate
- Stop Solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

**Procedure:**

- Coating: Dilute Recombinant Human CD28 to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate 3 times with Wash Buffer.

- Competition:
  - Prepare a serial dilution of **Reltecimod** in Assay Buffer.
  - Prepare a solution of Biotinylated CD28 Ligand at a concentration predetermined to give a robust signal (e.g., 2x the K<sub>d</sub> value).
  - In a separate plate or tubes, mix equal volumes of the **Reltecimod** dilutions and the Biotinylated CD28 Ligand solution. Incubate for 30 minutes at room temperature.
  - Transfer 100 µL of the mixture to the CD28-coated plate. Include controls for no competition (Biotinylated Ligand only) and background (Assay Buffer only).
  - Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate 3 times with Wash Buffer.
- Detection:
  - Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
  - Add 100 µL of the diluted Streptavidin-HRP to each well.
  - Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the plate 5 times with Wash Buffer.
- Development:
  - Add 100 µL of TMB Substrate to each well.
  - Incubate for 15-30 minutes at room temperature, or until a blue color develops.
- Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Reading: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

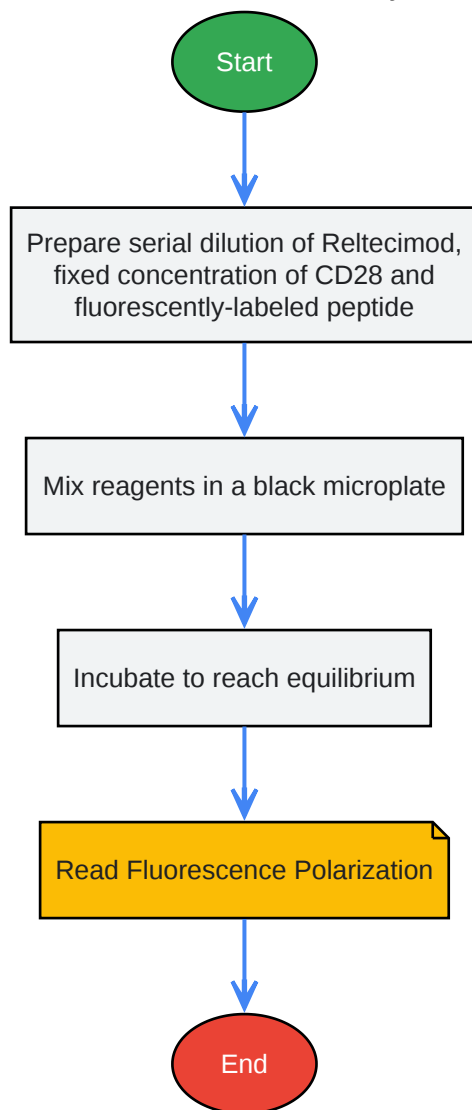
- Subtract the background absorbance from all readings.
- Plot the absorbance versus the log concentration of **Reltecimod**.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is suitable for measuring the interaction in solution and is less prone to artifacts from surface immobilization.

Experimental Workflow:

## Fluorescence Polarization Assay Workflow



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Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Materials:

- Recombinant Human CD28 Protein
- Fluorescently-labeled peptide tracer that binds to CD28
- **Reltecimod**



- Black, low-binding 384-well plates
- Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
- FP-capable plate reader

#### Procedure:

- Reagent Preparation:
  - Prepare a serial dilution of **Reltecimod** in Assay Buffer.
  - Prepare a solution of Recombinant Human CD28 at a concentration that is approximately 2-3 times the  $K_d$  of the fluorescent tracer.
  - Prepare a solution of the fluorescently-labeled peptide tracer at a low nanomolar concentration (e.g., 1-10 nM).
- Assay Setup:
  - To the wells of a black 384-well plate, add:
    - 5  $\mu$ L of Assay Buffer (for total binding) or **Reltecimod** dilution.
    - 10  $\mu$ L of Recombinant Human CD28 solution.
    - 5  $\mu$ L of fluorescently-labeled peptide tracer solution.
  - Include controls for the free tracer (no CD28) and buffer blank.
- Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- Reading: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

#### Data Analysis:

- The change in millipolarization (mP) is plotted against the log concentration of **Reltecimod**.

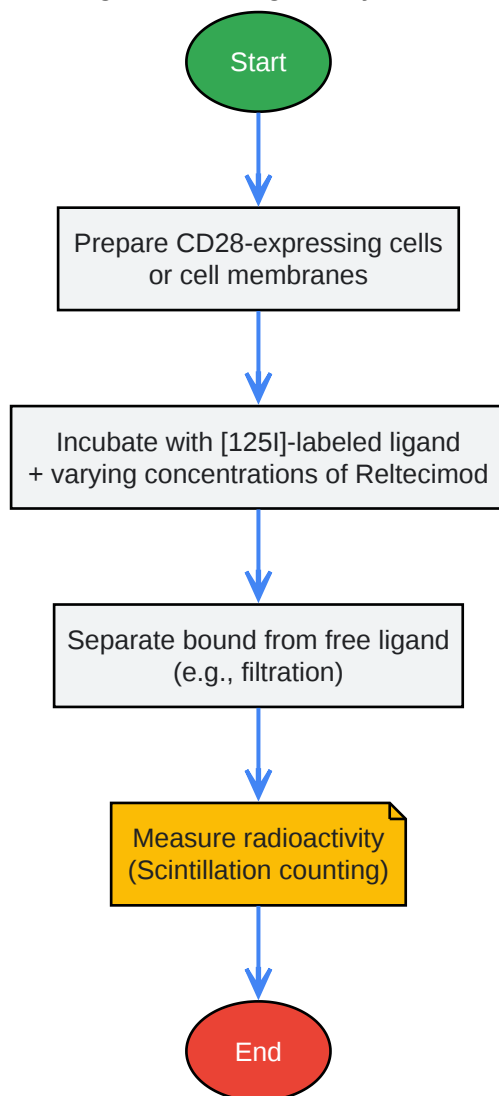
- The data is fitted to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 3: Radioligand Binding Assay (RBA)

This is a highly sensitive method but requires handling of radioactive materials.

Experimental Workflow:

### Radioligand Binding Assay Workflow



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Caption: Workflow for the Radioligand Binding Assay.

Materials:

- CD28-expressing cells (e.g., Jurkat cells) or cell membranes
- [125I]-labeled CD28 ligand
- **Reltecimod**
- Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., ice-cold Binding Buffer)
- Glass fiber filters
- Filtration apparatus
- Scintillation fluid
- Scintillation counter

Procedure:

- Reaction Setup:
  - In reaction tubes, combine:
    - Binding Buffer
    - A fixed concentration of [125I]-labeled CD28 ligand (typically at or below its K<sub>d</sub>).
    - Varying concentrations of **Reltecimod**.
    - A constant amount of CD28-expressing cell membranes (e.g., 10-50 µg protein).
  - Include tubes for total binding (no **Reltecimod**) and non-specific binding (a high concentration of a known non-radioactive CD28 ligand).
- Incubation: Incubate the tubes for 60-120 minutes at room temperature or 37°C to reach equilibrium.
- Filtration:

- Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
- Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
- Counting:
  - Place the filters in scintillation vials.
  - Add scintillation fluid and measure the radioactivity using a scintillation counter.

#### Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding versus the log concentration of **Reltecimod**.
- Fit the data to a one-site competition model to determine the IC50 value.

## Conclusion

The protocols outlined in this document provide a comprehensive guide for characterizing the binding of **Reltecimod** to CD28. The choice of assay will depend on the available resources and specific experimental goals. Proper execution of these competitive binding assays will yield valuable data on the binding affinity of **Reltecimod**, contributing to a deeper understanding of its therapeutic potential.

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